1-(1-benzyl-1H-1,2,3-triazol-4-yl)ethan-1-ol
Overview
Description
“1-(1-benzyl-1H-1,2,3-triazol-4-yl)ethan-1-ol” is a chemical compound with the molecular formula C10H11N3O . It is related to the class of compounds known as triazoles, which are heterocyclic compounds with three nitrogen atoms in the five-membered ring .
Molecular Structure Analysis
The molecular structure of this compound consists of a triazole ring attached to a benzyl group and an ethan-1-ol group . The triazole ring contains three nitrogen atoms and two carbon atoms, while the benzyl group consists of a phenyl ring attached to a methylene (-CH2-) group .Scientific Research Applications
Catalytic Applications
Ruthenium Complexes : 1-Benzyl-1H-1,2,3-triazole derivatives have been utilized in the synthesis of half-sandwich ruthenium(II) complexes. These complexes exhibited efficient catalytic activity in alcohol oxidation and transfer hydrogenation of ketones (Saleem et al., 2013).
Cp*RhIII/IrIII Complexes : Similar 1-benzyl-1H-1,2,3-triazole compounds were used to create Cp*RhIII/IrIII complexes that acted as catalysts for oxidation and transfer hydrogenation processes (Saleem et al., 2014).
Synthesis of Novel Compounds
Heterocyclic Assemblies : The compound has been involved in the synthesis of new heterocyclic assemblies combining triazole and tetrazole cycles, exhibiting potential for diverse chemical applications (Ishmetova et al., 2016).
Substituted Triazole Phenyl Methanones : In another study, substituted triazole phenyl methanones were synthesized from 1-benzyl-1H-1,2,3-triazole derivatives, indicating its utility in creating compounds with potential biological activities (Sonawane & Sagare, 2023).
Structural and Molecular Analysis
Crystal Structure Analysis : The compound has been used in the synthesis of new molecules whose structures were determined using techniques like X-ray diffraction, highlighting its role in structural chemistry (Abdel-Wahab et al., 2023).
Computational Chemistry Studies : It was also utilized in corrosion inhibitor studies for mild steel, demonstrating its importance in materials science (Ma et al., 2017).
Molecular Docking and Drug Design : 1-Benzyl-1H-1,2,3-triazole derivatives have been studied for their binding mechanisms with biological receptors, showing potential in drug design and pharmacology (Xu et al., 2016).
Antimicrobial Applications
- Antimicrobial Activity : Certain derivatives synthesized from 1-benzyl-1H-1,2,3-triazole were evaluated for antimicrobial activity, indicating its relevance in developing new antimicrobial agents (Reddy et al., 2016).
Chemical Interactions and Properties
- Study of Molecular Interactions : The compound has been part of studies investigating the influence of temperature and solvents on molecular interactions of related derivatives, contributing to our understanding of chemical properties and interactions (Godhani et al., 2019).
Mechanism of Action
Target of Action
The primary target of 1-(1-benzyl-1H-1,2,3-triazol-4-yl)ethan-1-ol is tubulin , a globular protein that is the main constituent of microtubules in cells . Tubulin plays a crucial role in cell division and is a common target for anticancer drugs .
Mode of Action
The compound interacts with tubulin by binding to the colchicine binding site . This interaction inhibits the polymerization of tubulin, disrupting the formation of microtubules . As a result, cell division is halted, leading to cell cycle arrest and apoptosis .
Biochemical Pathways
The inhibition of tubulin polymerization affects the mitotic spindle assembly , a structure necessary for chromosome segregation during cell division . This disruption leads to cell cycle arrest at the sub-G1 and G2/M phase, triggering programmed cell death or apoptosis .
Result of Action
The compound’s action results in the induction of apoptosis in cancer cells . In vitro cytotoxic activity against various cancer cell lines has been observed, with the compound showing significant cytotoxicity .
Biochemical Analysis
Cellular Effects
The effects of 1-(1-benzyl-1H-1,2,3-triazol-4-yl)ethan-1-ol on various cell types and cellular processes have been studied extensively. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to induce apoptosis in certain cancer cell lines by inhibiting tubulin polymerization . This inhibition disrupts the microtubule network, leading to cell cycle arrest and subsequent cell death. Additionally, the compound’s interaction with cellular proteins can modulate metabolic pathways, affecting the overall cellular function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The triazole ring in the compound coordinates with metal ions, enhancing the catalytic activity of enzymes involved in click chemistry reactions . Furthermore, the compound has been found to bind to the colchicine binding site of tubulin, inhibiting its polymerization and leading to apoptosis in cancer cells . These interactions highlight the compound’s potential as a therapeutic agent in cancer treatment.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings have been investigated to understand its long-term effects on cellular function. The compound is generally stable under standard laboratory conditions, but its activity can diminish over time due to gradual degradation . Long-term studies have shown that continuous exposure to the compound can lead to sustained inhibition of tubulin polymerization, resulting in prolonged cell cycle arrest and apoptosis . These findings are crucial for determining the optimal conditions for its use in biochemical experiments.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have demonstrated that low to moderate doses of the compound can effectively inhibit tumor growth without causing significant toxicity . At higher doses, the compound may exhibit toxic effects, including damage to normal tissues and organs. These threshold effects are important for determining the safe and effective dosage range for potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound is metabolized primarily through oxidation and conjugation reactions, leading to the formation of metabolites that can be excreted from the body . These metabolic processes can influence the compound’s bioavailability and efficacy, making it essential to understand its metabolic fate for therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes, allowing it to accumulate in target tissues . Its distribution is influenced by factors such as tissue perfusion, binding affinity to cellular proteins, and the presence of transporters that facilitate its uptake and efflux.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with tubulin and other cytoskeletal proteins . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to its site of action. Understanding the subcellular distribution of the compound can provide insights into its mechanism of action and potential therapeutic applications.
Properties
IUPAC Name |
1-(1-benzyltriazol-4-yl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-9(15)11-8-14(13-12-11)7-10-5-3-2-4-6-10/h2-6,8-9,15H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRHOPRBQUJHPOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN(N=N1)CC2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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